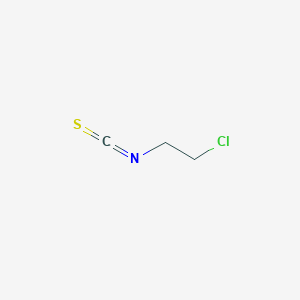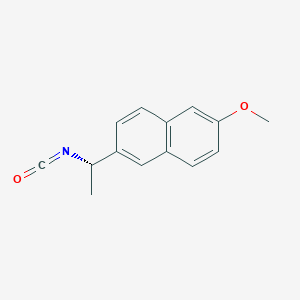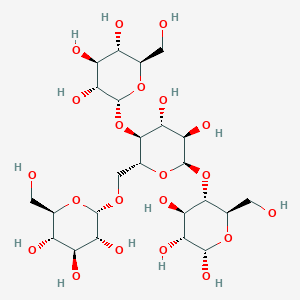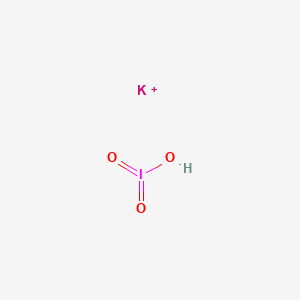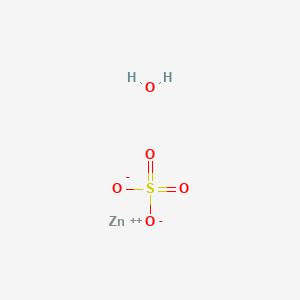
Sulfato de zinc monohidratado
Descripción general
Descripción
Zinc sulfate monohydrate is an inorganic compound with the chemical formula ZnSO₄·H₂O. It is a colorless crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Zinc sulfate monohydrate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in various chemical reactions and as an electrolyte in zinc plating.
Biology: Employed in studies involving zinc metabolism and enzyme activity.
Medicine: Used as a dietary supplement to treat zinc deficiency and as an astringent in medical formulations.
Industry: Utilized in the production of rayon, as a mordant in dyeing, and as a preservative for wood and skins.
Mecanismo De Acción
Target of Action
Zinc sulfate monohydrate primarily targets enzymes in the human body. It has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biological processes such as protein synthesis, nucleic acid metabolism, cell proliferation, differentiation, and mitosis .
Mode of Action
Zinc sulfate monohydrate interacts with its targets by binding to proteins or organic acids in cells . This interaction facilitates various cellular processes, including wound healing, maintaining normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the absorption of water and electrolytes, enhances the immune response, and allows for better clearance of pathogens .
Biochemical Pathways
Zinc sulfate monohydrate affects several biochemical pathways. It plays a significant role in protein synthesis, nucleic acid metabolism, including DNA synthesis, gene transcription , and cell cycle progression . Zinc is also involved in the regulation of cellular homeostasis .
Pharmacokinetics
The absorption of zinc sulfate monohydrate is pH-dependent and is enhanced at lower pH . Its distribution sites are primarily the liver and skeletal muscle . Excretion of zinc sulfate monohydrate is primarily through feces . About 80% of zinc is bound to albumin, and 20% is bound to alpha 1-macroglobulin .
Result of Action
The action of zinc sulfate monohydrate results in various molecular and cellular effects. It helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the immune response, allowing for better clearance of pathogens . In high concentrations, it affects the growth of moss and other plants, and damages the cells causing them to turn yellow .
Action Environment
Environmental factors can influence the action, efficacy, and stability of zinc sulfate monohydrate. Zinc sulfate monohydrate is considered a compound with high dusting potential, which may result in exposure of users by inhalation . It should be protected from moisture and light .
Análisis Bioquímico
Biochemical Properties
Zinc sulfate monohydrate plays a significant role in biochemical reactions. It is a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell .
Cellular Effects
Zinc sulfate monohydrate has various effects on cells and cellular processes. It can reduce serum FBS, insulin, HOMA-IR levels, and HbA1c, suggesting that zinc is potentially an effective complementary intervention to improve type 2 diabetes biomarkers . High levels of dietary zinc can cause anaemia and decrease the levels of copper and iron absorption . It can also reduce the activities of several important enzymes in various tissues .
Molecular Mechanism
Zinc sulfate monohydrate exerts its effects at the molecular level through several mechanisms. It is involved in insulin metabolism and pancreatic beta-cell function, influencing the release of insulin in response to fluctuating blood glucose levels . It also plays a role in the regulation of cellular homeostasis .
Temporal Effects in Laboratory Settings
Zinc sulfate monohydrate has different physical properties compared to anhydrous zinc sulfate. It has a lower density and slightly higher molecular weight due to the presence of water molecules . The monohydrate form has a lower melting point and tends to dissolve more readily in water than anhydrous zinc sulfate .
Dosage Effects in Animal Models
Zinc sulfate monohydrate has been shown to have varying effects at different dosages in animal models. For instance, it is used to treat or prevent low levels of zinc in livestock, addressing conditions like inappetance, diarrhoea, poor growth, and dermatitis .
Metabolic Pathways
Zinc sulfate monohydrate is involved in several metabolic pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .
Transport and Distribution
Zinc transporters take up/release zinc ions (Zn 2+) across biological membranes and maintain intracellular and intra-organellar Zn 2+ homeostasis . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
The main localization of zinc transporters is at the cell membrane . The potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc sulfate monohydrate can be synthesized through the reaction of zinc oxide with sulfuric acid. The general reaction is as follows: [ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of zinc sulfate monohydrate typically involves the following steps :
Rinsing Zinc Oxide: The zinc oxide is rinsed to remove impurities.
Reaction with Sulfuric Acid: Zinc oxide is reacted with sulfuric acid in a controlled environment.
Filtration and Deironing: The mixture is filtered to remove impurities, and hydrogen peroxide is added to remove iron.
pH Adjustment: Zinc oxide is added to adjust the pH.
Crystallization and Drying: The solution is concentrated and crystallized, followed by centrifugal dehydration and drying.
Types of Reactions:
Oxidation-Reduction Reactions: Zinc sulfate can participate in redox reactions where zinc is oxidized or reduced.
Substitution Reactions: Zinc sulfate can undergo substitution reactions with other sulfates or chlorides.
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of zinc sulfate from zinc oxide.
Hydrogen Peroxide: Used to remove iron impurities during industrial production.
Major Products Formed:
Zinc Sulfate Heptahydrate: Formed when zinc sulfate crystallizes from aqueous solutions.
Zinc Oxide: Can be formed through the decomposition of zinc sulfate at high temperatures.
Comparación Con Compuestos Similares
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Contains seven molecules of water of crystallization.
Zinc Chloride (ZnCl₂): Another zinc compound with different chemical properties and applications.
Copper(II) Sulfate (CuSO₄): Similar sulfate compound but with copper instead of zinc.
Uniqueness: Zinc sulfate monohydrate is unique due to its specific hydration state, which affects its solubility and reactivity. It is also widely used in various applications, from dietary supplements to industrial processes, making it a versatile compound .
Propiedades
IUPAC Name |
zinc;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCSKGULNFAMC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035019 | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Zinc sulfate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7446-19-7 | |
| Record name | Zinc sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)
